1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
CAS No.:
Cat. No.: VC17899773
Molecular Formula: C17H6O8
Molecular Weight: 338.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H6O8 |
|---|---|
| Molecular Weight | 338.22 g/mol |
| IUPAC Name | (1,3-dioxo-2-benzofuran-5-yl) 1,3-dioxo-2-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C17H6O8/c18-13(7-1-3-9-11(5-7)16(21)24-14(9)19)23-8-2-4-10-12(6-8)17(22)25-15(10)20/h1-6H |
| Standard InChI Key | RSRMQOOUCHZLMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Introduction
1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a complex organic compound that belongs to the class of isobenzofurans. It is characterized by its unique structure, which includes two isobenzofuran moieties linked together through a carboxylate group. This compound is of interest in various fields of chemistry, particularly in the synthesis of complex organic molecules and in materials science.
Synthesis Methods
The synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate typically involves the reaction of appropriate isobenzofuran derivatives with carboxylation agents. The process may include the use of organic catalysts and specific reaction conditions to facilitate the formation of the desired product .
Synthesis Steps
-
Preparation of Starting Materials: Isobenzofuran derivatives are prepared through standard organic synthesis techniques.
-
Carboxylation Reaction: The isobenzofuran derivatives are reacted with carboxylation agents in the presence of an organic catalyst.
-
Purification: The resulting product is purified using techniques such as recrystallization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume